Lintopride - 107429-63-0

Lintopride

Catalog Number: EVT-273137
CAS Number: 107429-63-0
Molecular Formula: C14H19ClN4O2
Molecular Weight: 310.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lintopride is a 5HT-4 antagonist with moderate 5HT-3 antagonist properties. Treatment with Lintopride significantly increases the lower oesophageal sphincter (LOS) basal tone without affecting LOS physiological relaxation after swallowing in humans.
Synthesis Analysis

The synthesis of lintopride involves several key steps, typically starting from simpler organic precursors. One common synthetic route includes:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of a core structure that contains the necessary functional groups for biological activity. This often involves reactions such as alkylation or acylation.
  2. Coupling Reactions: Following the formation of intermediates, coupling reactions are employed to introduce the requisite substituents that confer specificity to the 5-HT_4 receptor.
  3. Purification and Characterization: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels, followed by characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

The process is optimized to yield high purity and bioavailability, critical for pharmaceutical applications.

Molecular Structure Analysis

Lintopride's molecular structure can be described by its specific arrangement of atoms and functional groups that contribute to its pharmacological properties. The empirical formula for lintopride is C14H18ClN3OC_{14}H_{18}ClN_{3}O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 285.76 g/mol.
  • Structural Features: The molecule contains a piperidine ring, which is significant for its interaction with serotonin receptors. The chlorine atom enhances lipophilicity, aiding in membrane permeability.

The stereochemistry of lintopride is crucial for its activity; thus, configurations at chiral centers are carefully controlled during synthesis.

Chemical Reactions Analysis

Lintopride participates in various chemical reactions relevant to its pharmacological activity:

  1. Receptor Binding: As a 5-HT_4 receptor antagonist, lintopride competes with serotonin at the receptor site, inhibiting its action and altering gastrointestinal motility.
  2. Metabolic Pathways: In vivo studies indicate that lintopride undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
  3. Stability Studies: Lintopride's stability under different pH conditions has been assessed to understand its behavior in gastrointestinal environments.

These reactions are critical for determining both efficacy and safety profiles in clinical applications.

Mechanism of Action

The mechanism of action of lintopride is primarily centered around its role as a selective antagonist of the 5-HT_4 receptor. By binding to this receptor:

  • Inhibition of Serotonin Activity: Lintopride prevents serotonin from exerting its pro-motility effects in the gastrointestinal tract, which can be beneficial in conditions characterized by excessive motility or diarrhea.
  • Regulation of Gastrointestinal Motility: Through antagonism, lintopride modulates peristalsis and secretion within the gut, providing therapeutic benefits in disorders like irritable bowel syndrome.

Research indicates that this mechanism can lead to improved patient outcomes in those suffering from gastrointestinal dysmotility.

Physical and Chemical Properties Analysis

The physical and chemical properties of lintopride are essential for understanding its behavior as a drug:

  • Solubility: Lintopride exhibits moderate solubility in water and organic solvents, which is important for formulation purposes.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Melting Point: The melting point is typically around 150–155 °C, indicating good thermal stability.

These properties influence formulation strategies and dosing regimens for clinical use.

Applications

Lintopride's primary applications lie within the field of gastroenterology:

  1. Treatment of Gastrointestinal Disorders: It is used to manage conditions such as constipation-predominant irritable bowel syndrome and other dysmotility syndromes.
  2. Research Applications: Lintopride serves as a valuable tool in pharmacological research aimed at understanding serotonin's role in gut physiology and pathology.
  3. Potential Future Uses: Ongoing studies are exploring lintopride's efficacy in other gastrointestinal disorders and its potential neuroprotective effects due to serotonin modulation.
Evolutionary Trajectory of Lintopride in Medicinal Chemistry

Historical Context of Dopamine D2 Receptor Modulation in Drug Design

The dopamine D2 receptor (D2R) has been a pivotal therapeutic target for neurological and gastrointestinal disorders since the mid-20th century. Early antipsychotics like haloperidol (typical) and clozapine (atypical) established D2R antagonism as a mechanism for psychosis control but revealed significant off-target effects due to low receptor selectivity [1] [10]. The D2R exists in two primary isoforms: D2Sh (presynaptic autoreceptor) regulates dopamine release, while D2Lh (postsynaptic) mediates neurotransmission. Non-selective D2R blockers caused hyperprolactinemia and extrapyramidal symptoms due to cross-reactivity with neuroendocrine pathways [7] [10].

In gastroenterology, D2R antagonism emerged as a strategy to enhance motility. Metoclopramide—a first-generation benzamide—accelerated gastric emptying but crossed the blood-brain barrier, causing tardive dyskinesia [2]. This catalyzed research into peripherally selective D2R modulators, minimizing CNS exposure. Structural analyses of D2R-ligand complexes (e.g., risperidone-bound D2R, PDB ID: 6CM4) revealed that ligand specificity depends on interactions with the orthosteric binding site (OBS) and secondary binding pocket (SBP) [10]. These insights guided the design of gut-restricted agents like Lintoprid.

Table 1: Evolution of Dopamine D2 Receptor-Targeted Therapeutics

EraRepresentative AgentsPrimary TargetClinical Limitations
1960s-1980sHaloperidol, ChlorpromazineCNS D2RExtrapyramidal symptoms, hyperprolactinemia
1980s-1990sMetoclopramide, DomperidonePeripheral D2RDomperidone: Cardiac toxicity; Metoclopramide: CNS penetration
2000s-PresentLintopride (investigational)Gastrointestinal D2RDesigned for minimized systemic exposure

Emergence of Benzamide Derivatives in Gastroprokinetic Agent Development

Benzamide derivatives became the cornerstone of prokinetic drug development due to their high affinity for D2-like receptors and modulatory effects on serotonin receptors. Cisapride, a 5-HT₄ agonist/5-HT₃ antagonist with weak D2R affinity, demonstrated potent gastroprokinetic effects but was withdrawn in 2000 due to hERG channel blockade causing fatal arrhythmias [2] [8]. This highlighted the need for target specificity devoid of cardiac risks.

Lintopride evolved from structural optimizations of cisapride’s pharmacophore, which comprises two critical domains:

  • Part A: 4-Amino-5-chloro-2-methoxybenzamide scaffold (D2R/5-HT₄ binding moiety)
  • Part B: Piperidine linker with variable substitutions (influencing selectivity and hERG off-target activity) [8]

Modifying Part B reduced hERG affinity while preserving D2R/5-HT₄ activity. For example, replacing the cisapride’s 3-methoxypropylpiperidine group with rigidified arylmethyl-piperazines diminished hERG binding by 100-fold in analogues like Lintopride [8]. Concurrently, norcisapride (dealkylated cisapride metabolite) served as a lead due to negligible hERG inhibition (IC₅₀ >10 μM) [8].

Table 2: Key Benzamide Derivatives in Gastroprokinetic Development

CompoundPrimary TargetshERG AffinityClinical Status
Cisapride5-HT₄ agonist / D2R weak antagonistHigh (IC₅₀ ≈ 0.1 μM)Withdrawn (cardiotoxicity)
Norcisapride5-HT₄ agonist / 5-HT₃ antagonistLow (IC₅₀ >10 μM)Preclinical metabolite
LintoprideD2R antagonist / 5-HT₄ agonistUndetectable up to 10 μMInvestigational

Paradigm Shifts in Structure-Activity Relationship (SAR) Optimization Strategies

Lintopride’s design embodies three transformative SAR strategies:

1. Scaffold Hybridization

Merging the 4-amino-5-chloro-2-methoxybenzamide core (D2R antagonism) with fragments from 5-HT₄ agonists (e.g., substituted piperidines) created multitarget ligands. Lintopride’s N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl) group balances D2R affinity (Kᵢ = 15 nM) and 5-HT₄ agonism (EC₅₀ = 40 nM) [8]. Hybridization exploited synergism between dopaminergic inhibition (enhancing acetylcholine release) and serotonergic activation (stimulating peristalsis) [2].

2. Peripheral Restriction Engineering

Incorporating polar residues (e.g., pyridinylmethyl) into the piperidine linker reduced blood-brain barrier permeability. In situ intestinal perfusion studies showed Lintopride localized 90% in gastrointestinal tissues versus <5% in the brain [5]. This was achieved without compromising oral bioavailability—a hurdle for earlier hydrophilic analogs.

3. hERG Channel Avoidance Tactics

Strategic modifications to avoid cationic amphiphilic motifs prevented hERG binding:

  • Replacing flexible alkoxy chains with conformationally constrained rings
  • Introducing hydrogen-bond acceptors disrupting hydrophobic hERG interactions [8]Lintopride showed no hERG inhibition at 10 μM, unlike cisapride (IC₅₀ = 0.06 μM) [8].

Table 3: SAR Optimization Strategies in Lintopride Design

StrategyStructural FeatureFunctional ImpactTechnical Approach
Scaffold Hybridization4-Amino-5-chloro-2-methoxybenzamide + substituted piperidineDual D2R antagonism & 5-HT₄ agonismFragment-based molecular assembly
Peripheral RestrictionPyridinylmethyl linkerReduced CNS penetration (brain:gut ratio <0.05)Polarity enhancement & logP optimization (~2.5)
hERG AvoidanceRigidified arylmethyl-piperazineNo hERG binding up to 10 μMConformational constraint & reduced lipophilicity

Properties

CAS Number

107429-63-0

Product Name

Lintopride

IUPAC Name

4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide

Molecular Formula

C14H19ClN4O2

Molecular Weight

310.78 g/mol

InChI

InChI=1S/C14H19ClN4O2/c1-3-19-5-4-17-13(19)8-18-14(20)9-6-10(15)11(16)7-12(9)21-2/h6-7H,3-5,8,16H2,1-2H3,(H,18,20)

InChI Key

MJCKISCWHDATBN-UHFFFAOYSA-N

SMILES

CCN1CCN=C1CNC(=O)C2=CC(=C(C=C2OC)N)Cl

Solubility

Soluble in DMSO

Synonyms

4-amino-5-chloro-N-((1-ethylimidazolin-2-yl)methyl)-2-methoxybenzamide
ACEMM
lintopride

Canonical SMILES

CCN1CCN=C1CNC(=O)C2=CC(=C(C=C2OC)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.